molecular formula C25H17ClN4O B11951847 3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one

Cat. No.: B11951847
M. Wt: 424.9 g/mol
InChI Key: UHAFQOREZGUKOB-JFLMPSFJSA-N
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Description

“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a quinoline moiety, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the quinazolinone core using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalyst Selection: Using efficient catalysts to speed up the reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline or quinazolinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.

Uniqueness

“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is unique due to its specific combination of quinazolinone and quinoline structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H17ClN4O

Molecular Weight

424.9 g/mol

IUPAC Name

3-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C25H17ClN4O/c1-16-11-12-18-14-19(23(26)28-22(18)13-16)15-27-30-24(17-7-3-2-4-8-17)29-21-10-6-5-9-20(21)25(30)31/h2-15H,1H3/b27-15+

InChI Key

UHAFQOREZGUKOB-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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